molecular formula C20H18N4O5 B2408165 ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 381701-40-2

ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2408165
CAS No.: 381701-40-2
M. Wt: 394.387
InChI Key: BYBXOEUMEKHIRP-UHFFFAOYSA-N
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Description

ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrroloquinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a furan derivative with an amino acid ester, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as crystallization, chromatography, and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Quinoxaline derivatives: These compounds have a quinoxaline core and are known for their potential therapeutic applications.

    Furan derivatives: These compounds contain a furan ring and are used in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-2-27-20(26)15-16-18(23-13-7-4-3-6-12(13)22-16)24(17(15)21)9-11-29-19(25)14-8-5-10-28-14/h3-8,10H,2,9,11,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBXOEUMEKHIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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